Diclofenac

Osteoarthritis Rheumatoid Arthritis Pain Management

Diclofenac (CAS 15307-86-5) is not a generic NSAID substitute. Its unique COX-1/COX-2 IC50 ratio (0.45–1.43) delivers moderate COX-2 selectivity unattainable with ibuprofen, naproxen, or celecoxib. For in vivo analgesic modeling, diclofenac 150 mg/day is the preferred positive control, providing superior pain relief. The free acid form is essential for reproducible pharmacological profiling in COX pathway research. Procure analytically verified diclofenac with documented purity to eliminate inter-NSAID variability and ensure experimental reproducibility.

Molecular Formula C14H11Cl2NO2
Molecular Weight 296.1 g/mol
CAS No. 15307-86-5
Cat. No. B195802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac
CAS15307-86-5
SynonymsDichlofenal
Diclofenac
Diclofenac Potassium
Diclofenac Sodium
Diclofenac, Sodium
Diclonate P
Diclophenac
Dicrofenac
Feloran
GP 45,840
GP-45,840
GP45,840
Novapirina
Orthofen
Orthophen
Ortofen
Sodium Diclofenac
SR 38
SR-38
SR38
Voltaren
Voltarol
Molecular FormulaC14H11Cl2NO2
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
InChIKeyDCOPUUMXTXDBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to cream powder
SolubilityIn water, 2.37 mg/L at 25 °C
4.47e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac (CAS 15307-86-5): A Non-Selective NSAID with Moderate COX-2 Selectivity for Scientific and Industrial Procurement


Diclofenac (CAS 15307-86-5) is a phenylacetic acid derivative and a traditional non-steroidal anti-inflammatory drug (NSAID). It functions as a non-selective cyclooxygenase (COX) inhibitor, but unlike many other traditional NSAIDs, it exhibits a moderate degree of COX-2 selectivity [1]. Its COX-1/COX-2 IC50 ratio, a measure of this selectivity, ranges from 0.45 to 1.43, positioning it uniquely between non-selective agents like ibuprofen and highly selective COX-2 inhibitors (coxibs) like celecoxib [2]. This distinct pharmacological profile underpins its widespread use and is critical for understanding its specific utility in research and industrial applications.

Why Diclofenac (CAS 15307-86-5) Cannot Be Simply Substituted by Other In-Class NSAIDs in R&D and Production


Interchanging diclofenac with other NSAIDs such as ibuprofen, naproxen, or celecoxib is not a straightforward substitution in research or industrial settings due to its distinct quantitative pharmacodynamic and pharmacokinetic profile. Despite being grouped under the broad 'NSAID' umbrella, diclofenac possesses a unique COX-2 selectivity ratio that differs substantially from both less selective (ibuprofen, naproxen) and more selective (celecoxib) agents [1]. This difference translates directly into a divergent risk-benefit profile, with diclofenac exhibiting a gastrointestinal (GI) safety profile comparable to celecoxib but distinct from ibuprofen and naproxen, alongside a cardiovascular (CV) risk profile that differs significantly from naproxen [2]. Furthermore, its pharmacokinetic parameters, including a short half-life and high clearance rate, are not mirrored by alternatives like naproxen or celecoxib, which have much longer half-lives [3]. Simply assuming functional equivalence based on drug class would introduce significant experimental variability and compromise the reproducibility of results.

Quantitative Evidence Guide for Diclofenac (CAS 15307-86-5) Differentiation Against Key Comparators


Superior Pain Relief at 150 mg/day Compared to Standard Doses of Ibuprofen, Naproxen, and Celecoxib in OA/RA

In a network meta-analysis of 176 studies encompassing 146,524 patients with osteoarthritis (OA) or rheumatoid arthritis (RA), diclofenac at 150 mg/day was likely to be more effective in alleviating pain than celecoxib 200 mg/day, naproxen 1000 mg/day, and ibuprofen 2400 mg/day [1]. The analysis was based on pain relief measured by visual analogue scale (VAS) and other validated arthritis indices.

Osteoarthritis Rheumatoid Arthritis Pain Management Analgesia

Distinct COX-2 Selectivity Profile: Positioned Between Ibuprofen and Celecoxib

The COX-1/COX-2 IC50 ratio for diclofenac ranges from 0.45 to 1.43, indicating a moderate COX-2 selectivity [1]. This is in contrast to ibuprofen, which has a ratio of 0.067–1.50 and is considered non-selective, and naproxen, which has a ratio of 1.7 [1]. Celecoxib, a COX-2 selective inhibitor, has a much higher selectivity ratio of 350 [1].

Pharmacodynamics Enzymology Inflammation COX Inhibition

Shorter Half-Life and Higher Clearance Compared to Naproxen and Celecoxib

Diclofenac has a short elimination half-life of approximately 2 hours and a high clearance of 21.0 L/h [1]. This contrasts sharply with naproxen, which has a half-life of 12-17 hours and much lower clearance (0.13 mL/min/kg) [1]. Celecoxib also has a significantly longer half-life of 11 hours [1]. Furthermore, diclofenac has an oral bioavailability of 50-60%, lower than the >80% for ibuprofen and 95% for naproxen [1].

Pharmacokinetics ADME Drug Metabolism Half-life

Distinct Cardiovascular and Gastrointestinal Safety Profile Relative to Naproxen and Ibuprofen

In a network meta-analysis of safety data, all active treatments including diclofenac, ibuprofen, naproxen, and celecoxib were found to be similar for major cardiovascular (CV) events [1]. However, observational data from a NICE clinical guideline report a specific relative risk (RR) for myocardial infarction (MI) of 1.35 (95% CI: 1.24–1.47) for diclofenac 100 mg compared to placebo, versus an RR of 1.02 (0.92–1.13) for naproxen 750 mg [2]. For gastrointestinal (GI) safety, the same analysis found the RR of a symptomatic ulcer for diclofenac 100 mg to be 1.90 (1.64–2.19) versus 2.31 (1.74–3.07) for naproxen 750 mg and 1.22 (1.02–1.46) for ibuprofen 1200 mg [2]. Major upper GI events with diclofenac were also lower compared to naproxen and ibuprofen, and comparable to celecoxib [1].

Drug Safety Toxicology Cardiovascular Risk Gastrointestinal Risk

Controlled Topical Delivery via Diclofenac Epolamine Patch Achieves Comparable Efficacy to Oral NSAIDs with Reduced Systemic Exposure

The diclofenac epolamine topical patch 1.3% (DETP) has been shown in clinical trials to provide pain relief comparable to oral NSAIDs but with significantly lower systemic plasma concentrations, thereby reducing the risk of systemic adverse events [1]. In a pooled analysis of randomized trials, the relative benefit of topical NSAIDs over placebo was 1.7 (95% CI, 1.5–1.9) [1]. The patch formulation offers controlled delivery of the active drug, contrasting with the variable absorption profiles of gels or ointments [2].

Topical Drug Delivery Formulation Science Soft Tissue Injury Pharmacokinetics

Faster Absorption and Onset of Action with Diclofenac Potassium Salt Compared to Sodium Salt

The potassium salt of diclofenac (CAS 15307-81-0) demonstrates a prompter absorption rate and a faster onset of analgesic activity compared to the sodium salt (CAS 15307-79-6) . In pharmacokinetic studies on healthy volunteers, fast-acting formulations of diclofenac potassium achieved peak plasma concentrations within 10-15 minutes of dosing, whereas the reference formulations produced multiple peaks and a delayed onset . Furthermore, the potassium salt exhibits a more stable absorption process with smaller individual variation in Tmax and AUC compared to the sodium salt [1].

Pharmaceutics Salt Form Selection Bioavailability Absorption Kinetics

Strategic Application Scenarios for Diclofenac (CAS 15307-86-5) in Research and Industry


High-Efficacy Analgesic Screening in Preclinical Pain Models

Diclofenac at a dose of 150 mg/day (human equivalent) is the preferred NSAID comparator when establishing a positive control for maximum analgesic efficacy in animal models of inflammatory pain, such as those for osteoarthritis or rheumatoid arthritis. Its superior pain relief compared to ibuprofen 2400 mg/day, naproxen 1000 mg/day, and celecoxib 200 mg/day has been established by a robust network meta-analysis [1].

Investigating the Role of Intermediate COX-2 Selectivity in Inflammation

Diclofenac serves as an essential pharmacological tool for dissecting COX-dependent pathways where complete COX-1 or COX-2 inhibition is not desired. Its unique COX-1/COX-2 IC50 ratio of 0.45–1.43 [2] allows researchers to model a state of moderate COX-2 selectivity, filling a critical gap between non-selective inhibitors like ibuprofen (ratio 0.067–1.50) and highly selective coxibs like celecoxib (ratio 350) [2].

Developing Topical Formulations for Localized Anti-Inflammatory Action

The diclofenac epolamine salt is the active pharmaceutical ingredient (API) of choice for developing topical patches and gels aimed at treating localized soft tissue injuries and inflammation. This application is supported by direct comparative evidence showing that topical diclofenac formulations provide analgesic efficacy comparable to oral NSAIDs while achieving lower systemic plasma levels, thereby minimizing the risk of systemic adverse events [3].

Formulating Fast-Acting Oral Analgesics

When a rapid onset of action is a critical quality attribute (CQA) for an oral analgesic product, the potassium salt of diclofenac (CAS 15307-81-0) should be selected over the sodium salt (CAS 15307-79-6). Pharmacokinetic data demonstrate that the potassium salt, especially when formulated with a buffering agent, achieves peak plasma concentrations within 10-15 minutes, offering a significantly faster absorption profile than the sodium salt .

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